Nyasicoside

Descripción general

Descripción

Molecular Structure Analysis

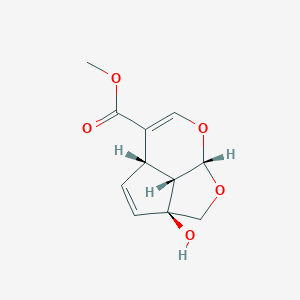

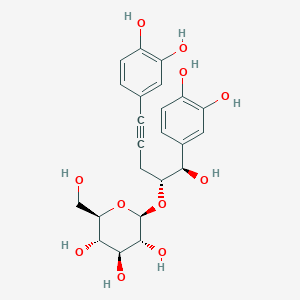

The molecular structure of Nyasicoside is represented by the molecular formula C23H26O11 . Its molecular weight is 478.4 g/mol . The IUPAC name for Nyasicoside is (2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis

Nyasicoside has a molecular weight of 478.4 g/mol . It has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 11 . It also has a Rotatable Bond Count of 7 . The exact mass is 478.14751164 g/mol .Aplicaciones Científicas De Investigación

Vascular Applications

Nyasicoside has been shown to have a dose-dependent vasoconstricting effect on rabbit aorta strips and can induce a reversible facilitating effect on adrenaline-evoked contractions at low doses ranging from 1 to 30 mM .

Antioxidant Activities

In vitro studies suggest that Nyasicoside may contribute to the antioxidant activities of certain plant organs, which could be valuable for the pharmaceutical industry .

Clinical and Pharmaceutical Research

Nyasicoside has potential uses in clinical and pharmaceutical research fields, particularly in analytical techniques developed to collect and analyze various molecules, including trace biomolecules in living organisms .

Cardiac Applications

Nyasicoside has shown potent activity against ouabain-induced arrhythmia in heart preparations of guinea pigs, suggesting its potential use in treating cardiac arrhythmias .

Mecanismo De Acción

Target of Action

Nyasicoside, a norlignan glucoside, has been found to have potent activity against ouabain-induced arrhythmia in the heart preparations of guinea pigs . This suggests that the primary targets of Nyasicoside are likely to be the cardiac cells, specifically those involved in the regulation of heart rhythm.

Mode of Action

It is known to have a strong binding ability to estrogen receptors . This interaction with estrogen receptors could potentially lead to changes in the regulation of heart rhythm, thereby providing its anti-arrhythmic effects .

Pharmacokinetics

The compound’s potent activity against ouabain-induced arrhythmia suggests that it may have good bioavailability in the heart tissues .

Result of Action

The primary result of Nyasicoside’s action is its potent activity against ouabain-induced arrhythmia in the heart preparations of guinea pigs . This suggests that Nyasicoside may have promising and beneficial thrombolytic activity .

Safety and Hazards

According to the Material Safety Data Sheet, in case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes . If Nyasicoside comes into contact with skin, it should be flushed with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, immediate medical attention is required .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18-,19-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZVHWESYNLGU-XRWAXFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C#CC[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10648327 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of nyasicoside and where is it found?

A1: Nyasicoside is a norlignan glucoside primarily isolated from plants of the genus Curculigo, particularly Curculigo capitulata [, ]. Its structure was originally assigned a 2S configuration [], but later revised to 2R based on biogenetic considerations and NOE studies of its tetra-O-methyl derivative's acetonide []. While its exact molecular formula and weight are not provided in the abstracts, its structure consists of a norlignan moiety linked to a glucose molecule.

Q2: What biological activities have been reported for nyasicoside?

A2: Nyasicoside has demonstrated potent activity against ouabain-induced arrhythmia in guinea pig heart preparations []. This suggests a potential cardioprotective effect, though further research is needed to confirm this and elucidate the mechanism of action. Additionally, one study explored the potential antithrombotic activity of a Curculigo recurvata extract, a plant species known to contain nyasicoside [, , , , ]. While the extract itself showed some clot lysis activity, it is unclear if nyasicoside directly contributed to this effect.

Q3: Has the structure-activity relationship (SAR) of nyasicoside or its derivatives been investigated?

A3: Yes, several derivatives of nyasicoside have been isolated and characterized, including curcapicycloside, (1S,2R)-O-methylnyasicoside, 3"-dehydroxynyasicoside, and 1-O-methylnyasicoside [, ]. These derivatives differ in their substituents and configurations at specific positions on the norlignan core. While the abstracts don't detail specific SAR studies comparing the activities of these derivatives, their discovery suggests that modifications to the nyasicoside structure are possible and may influence its biological activity.

Q4: Are there any studies investigating the potential of nyasicoside as a marker compound?

A4: One study investigated the phenolic profile and metabolomic composition of in vitro Curculigo latifolia propagules compared to the mother plant []. They found that nyasicoside, along with orcinol glucoside and vanillin, served as a marker compound differentiating the in vitro propagules from the mother plant organs. This finding suggests potential applications of nyasicoside as a chemotaxonomic marker or for quality control purposes in the production of C. latifolia extracts.

Q5: What analytical techniques have been used to characterize and study nyasicoside?

A5: Various spectroscopic techniques were employed to elucidate the structure of nyasicoside and its derivatives. These include Nuclear Overhauser Effect (NOE) studies to determine the relative configuration of substituents on the norlignan core []. Additionally, mass spectrometry techniques, specifically Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole-Orbital Ion Trap Analyzer and High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS), have been utilized to profile and analyze nyasicoside in plant extracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.